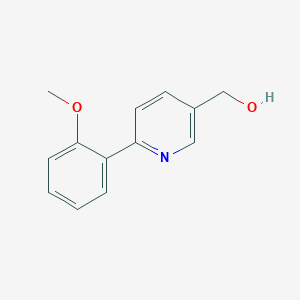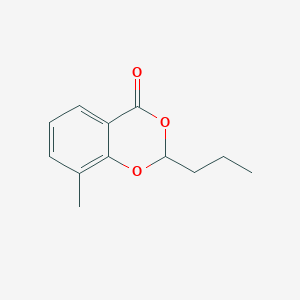![molecular formula C21H14ClN3O2 B12600177 Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- CAS No. 649739-84-4](/img/structure/B12600177.png)
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- is a synthetic organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core substituted with a 3-chlorophenyl group and a 4-nitrophenylmethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]-, the following synthetic route can be considered:
Step 1: Synthesis of the quinoxaline core by reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound under acidic or basic conditions.
Step 2: Introduction of the 3-chlorophenyl group through electrophilic aromatic substitution or cross-coupling reactions.
Step 3: Attachment of the 4-nitrophenylmethyl group via nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions for scalability, yield, and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial, antiviral, and anticancer activities.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Used in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- depends on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of the 3-chlorophenyl and 4-nitrophenylmethyl groups may enhance binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Phenylquinoxaline: Lacks the chlorophenyl and nitrophenylmethyl substitutions.
2-(3-Chlorophenyl)quinoxaline: Lacks the nitrophenylmethyl substitution.
3-[(4-Nitrophenyl)methyl]quinoxaline: Lacks the chlorophenyl substitution.
Uniqueness
Quinoxaline, 2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]- is unique due to the presence of both the 3-chlorophenyl and 4-nitrophenylmethyl groups, which may confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.
Properties
CAS No. |
649739-84-4 |
|---|---|
Molecular Formula |
C21H14ClN3O2 |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-[(4-nitrophenyl)methyl]quinoxaline |
InChI |
InChI=1S/C21H14ClN3O2/c22-16-5-3-4-15(13-16)21-20(23-18-6-1-2-7-19(18)24-21)12-14-8-10-17(11-9-14)25(26)27/h1-11,13H,12H2 |
InChI Key |
FOOGXPYVBWHEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


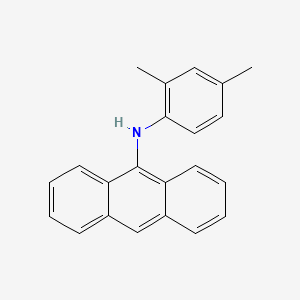
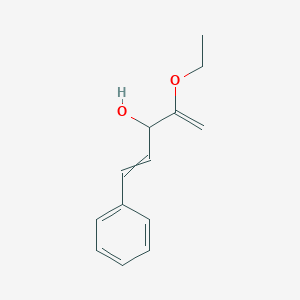
![Piperidine, 2-[3-(5-isoxazolyl)-2-propynyl]-](/img/structure/B12600120.png)
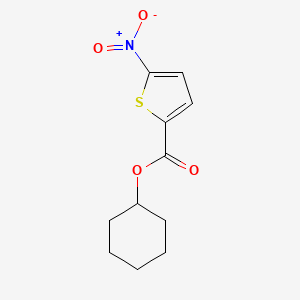

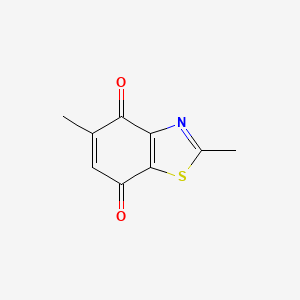
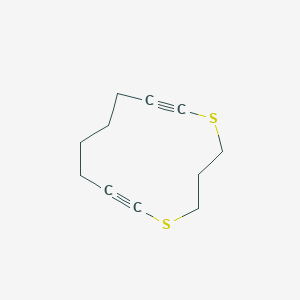
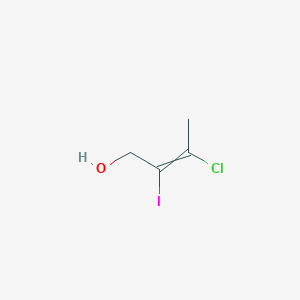
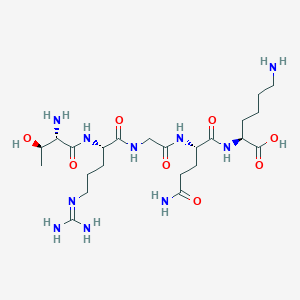
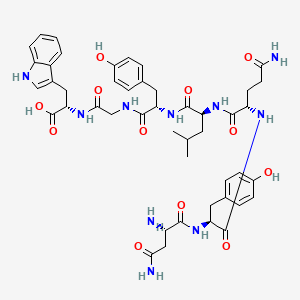

![(2S)-2-[(2-Fluorophenyl)methyl]piperazine](/img/structure/B12600178.png)
